1,4-DPCA ethyl ester

Descripción general

Descripción

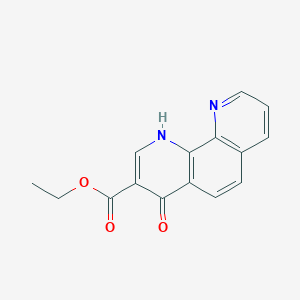

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry. This compound is known for its unique structure, which includes a phenanthroline core with a carboxylate ester and a keto group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DPCA ethyl ester typically involves the reaction of 1,10-phenanthroline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid.

Reduction: Ethyl 4-hydroxy-1H-1,10-phenanthroline-3-carboxylate.

Substitution: 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid.

Aplicaciones Científicas De Investigación

1,4-DPCA ethyl ester is recognized primarily for its role as an inhibitor of the factor inhibiting HIF (FIH), a key regulator of hypoxia-inducible factors (HIFs) which are critical in cellular responses to low oxygen levels. By inhibiting FIH, this compound can stabilize HIF1α levels, promoting various cellular processes including angiogenesis, metabolic adaptation, and tissue regeneration .

Regenerative Medicine

This compound has been investigated for its potential in promoting tissue regeneration. Studies have shown that it enhances healing in models of nerve injury and digit regeneration by stabilizing HIF1α and subsequently upregulating genes involved in repair processes .

Case Study Example :

- A study conducted at the University of California explored using 1,4-DPCA in a drug delivery system to enhance nerve regeneration post-amputation. The results indicated significant improvements in nerve recovery and tissue growth at the injury site when combined with other growth factors like BMP2 .

Cancer Research

The compound's ability to modulate HIF pathways makes it a candidate for cancer research. By influencing tumor microenvironments and promoting angiogenesis, this compound may enhance the efficacy of anti-cancer therapies. Its role in apoptosis and cellular signaling pathways also suggests potential applications in developing targeted therapies .

Hypoxia Studies

In studies focused on hypoxic conditions, this compound has been used to investigate cellular responses under low oxygen levels. Its ability to stabilize HIF proteins allows researchers to better understand adaptive mechanisms in various diseases including ischemia and cancer .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1,4-DPCA ethyl ester involves its ability to chelate metal ions. The phenanthroline core can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or altering protein function. The exact molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.

4,7-Diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups, used in similar applications.

2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.

Uniqueness

Ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate is unique due to the presence of both a keto group and an ester group, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry and biology .

Actividad Biológica

1,4-DPCA ethyl ester (CAS Number: 86443-19-8) is a synthetic compound derived from 1,4-dihydroxyphenanthrene-3-carboxylic acid. It is primarily recognized for its role as an inhibitor of prolyl hydroxylase enzymes, particularly the factor inhibiting hypoxia-inducible factor (FIH). This inhibition has significant implications in various biological processes, including cellular responses to hypoxia and tissue regeneration.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃ |

| Molecular Weight | 268.27 g/mol |

| LogP | 2.253 |

| PSA | 72.05 Ų |

This compound functions by inhibiting prolyl hydroxylases, which are enzymes that regulate the degradation of hypoxia-inducible factor (HIF) proteins under normoxic conditions. By inhibiting these enzymes, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it activates the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen levels .

Inhibition of FIH

The primary biological activity of this compound is its ability to inhibit FIH. This inhibition leads to increased levels of HIF-1α and subsequent activation of HIF target genes. The compound has demonstrated efficacy in various in vitro studies:

- Cell Culture Studies : In studies involving human cell lines, treatment with this compound resulted in significant upregulation of HIF-1 target genes such as VEGF (vascular endothelial growth factor) and EPO (erythropoietin), which are crucial for angiogenesis and red blood cell production .

- Animal Models : Research on mice has shown that administration of this compound enhances tissue regeneration processes. For instance, multiple peripheral subcutaneous injections led to a regenerative response characterized by increased collagen deposition and improved wound healing .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Tissue Regeneration : A study demonstrated that local administration of a hydrogel containing this compound significantly improved wound healing in non-regenerative mice models. The mechanism was attributed to enhanced HIF signaling leading to increased vascularization and collagen synthesis .

- Hypoxia Response : In a controlled experiment using zebrafish embryos exposed to hypoxic conditions, treatment with this compound resulted in reduced mortality and improved morphological outcomes compared to untreated controls. This suggests a protective role against hypoxia-induced damage .

Summary of Findings

The biological activity of this compound is primarily linked to its role as an inhibitor of prolyl hydroxylases and FIH. This inhibition leads to:

- Increased stability and activity of HIF-1α.

- Enhanced expression of genes involved in angiogenesis and erythropoiesis.

- Promoted tissue regeneration in various animal models.

Propiedades

IUPAC Name |

ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPWGIFULUYTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964286 | |

| Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86443-19-8, 49590-04-7 | |

| Record name | NSC371161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC302848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.